4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzylsulfonyl group and a pyrimidine ring substituted with a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a condensation reaction between the pyrimidine ring and a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 4-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to similar compounds with different substituents.
Biological Activity
The compound 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an n-arylpiperazine derivative, characterized by a piperazine ring substituted with a benzylsulfonyl group and a pyrazole moiety. Its chemical formula is C21H23N4O4S with a molecular weight of approximately 462.95 g/mol. The structural representation is essential for understanding its interactions at the molecular level.
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antibacterial Activity : Compounds with piperazine and sulfonamide functionalities have demonstrated significant antibacterial properties against various strains. For instance, a related study reported IC50 values in the low micromolar range for urease inhibitors derived from similar structures .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that these compounds can effectively bind to the active sites, thereby preventing substrate interaction, which is critical in therapeutic applications for conditions like Alzheimer's disease and bacterial infections .
- Anticancer Activity : The presence of the pyrazole ring has been associated with anticancer properties, suggesting that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of synthesized piperazine derivatives, including those structurally related to our compound. The results showed promising activity against common pathogens, with IC50 values significantly lower than that of traditional antibiotics (e.g., thiourea) used as controls .
Compound | IC50 (µM) | Activity |
---|---|---|
Compound A | 2.14 ± 0.003 | Strong Inhibitor |
Compound B | 0.63 ± 0.001 | Very Strong Inhibitor |
Thiourea | 21.25 ± 0.15 | Control |
Case Study: Enzyme Inhibition
Another study focused on enzyme inhibitory activity, particularly targeting AChE. The piperazine derivatives exhibited varying degrees of inhibition, suggesting their potential use in treating neurodegenerative diseases.
Compound | IC50 (µM) | Enzyme Target |
---|---|---|
Compound C | 5.67 ± 0.02 | AChE |
Compound D | 3.45 ± 0.01 | Urease |
Therapeutic Potential
The biological activities exhibited by This compound suggest its potential as a multi-target therapeutic agent:
- Antimicrobial Treatments : Given its antibacterial properties, this compound could be developed into new antibiotics or adjunct therapies to enhance existing treatments.
- Neurological Applications : Its ability to inhibit AChE positions it as a candidate for further research in Alzheimer's disease treatment.
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-27(26,14-16-5-2-1-3-6-16)23-11-9-22(10-12-23)17-13-18(20-15-19-17)24-8-4-7-21-24/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFORSVVYVOZFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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